Unveiling the Chemical Landscape of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide: A Technical Guide
Unveiling the Chemical Landscape of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is limited. This guide synthesizes available information for the compound and provides established methodologies for the broader class of thiosemicarbazides to facilitate further research.
Core Chemical Properties
4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is a derivative of thiosemicarbazide featuring a 3,4-dimethoxyphenethyl substituent. While comprehensive experimental data is not extensively documented in peer-reviewed literature, fundamental chemical properties have been reported, primarily by chemical suppliers. These properties provide a foundational understanding of the molecule.
Table 1: Physicochemical Properties of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide
| Property | Value | Source |
| CAS Number | 53068-24-9 | Chemical Supplier Data |
| Molecular Formula | C₁₁H₁₇N₃O₂S | Calculated |
| Molecular Weight | 255.34 g/mol | Calculated |
| Melting Point | 135 °C | Chemical Supplier Data |
| SMILES | COC1=C(C=C(C=C1)CCNC(=S)NN)OC | Chemical Supplier Data |
Table 2: Computed Chemical Descriptors
| Descriptor | Value | Source |
| XLogP3-AA | 1.4 | Computational Prediction |
| Hydrogen Bond Donor Count | 3 | Computational Prediction |
| Hydrogen Bond Acceptor Count | 5 | Computational Prediction |
| Rotatable Bond Count | 5 | Computational Prediction |
| Topological Polar Surface Area | 91.9 Ų | Computational Prediction |
Synthesis and Experimental Protocols
Alternatively, and more commonly for 4-substituted-3-thiosemicarbazides, the synthesis proceeds via the reaction of an appropriate isothiocyanate with thiosemicarbazide, or by reacting a hydrazine derivative with an isothiocyanate. For the title compound, the reaction of 3,4-dimethoxyphenethylamine with thiophosgene to form the isothiocyanate, followed by reaction with hydrazine, would be a viable route. A more direct approach is the reaction of 3,4-dimethoxyphenethylhydrazine with a source of thiocarbonyl, though the starting hydrazine may be less common.
Below is a generalized experimental protocol based on known procedures for analogous compounds.
General Experimental Protocol for the Synthesis of 4-Substituted-3-thiosemicarbazides
This protocol describes a common method for synthesizing thiosemicarbazides from the corresponding isothiocyanate and hydrazine hydrate.
Materials:
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3,4-Dimethoxyphenethyl isothiocyanate
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Hydrazine hydrate
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Ethanol (or other suitable solvent)
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Stirring apparatus
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Reflux condenser
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Filtration apparatus
Procedure:
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Dissolve 3,4-dimethoxyphenethyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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To this solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise at room temperature with vigorous stirring.
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After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 1 to 6 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
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The collected solid is washed with cold ethanol or another suitable solvent to remove any unreacted starting materials.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
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¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
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FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S).
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Mass Spectrometry: To confirm the molecular weight.
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Melting Point Analysis: To assess purity.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological effects. These include antimicrobial, antiviral, and anticancer activities[1]. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.
For instance, some thiosemicarbazones have been shown to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis, thereby exerting antiproliferative effects. The general mechanism of action for many biologically active thiosemicarbazones involves the formation of metal complexes that can catalytically generate reactive oxygen species, leading to cellular damage.
Further research is required to determine if 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide exhibits similar properties and to elucidate its specific mechanism of action and any associated signaling pathways.
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide.
Caption: Generalized workflow for the synthesis of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide.
Conclusion and Future Directions
4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is a chemical entity with established basic properties but lacks in-depth experimental characterization in the public domain. The synthetic route to this compound is plausible based on well-known reactions for this class of molecules. The potential for biological activity is inferred from the broader family of thiosemicarbazides, warranting further investigation into its antimicrobial, antiviral, and anticancer properties. Future research should focus on the synthesis and full spectral characterization of this compound, followed by comprehensive screening for biological activities to uncover its therapeutic potential and mechanism of action.
